molecular formula C14H12N2O3 B6390859 6-[3-(N-Methylaminocarbonyl)phenyl]picolinic acid CAS No. 1261922-86-4

6-[3-(N-Methylaminocarbonyl)phenyl]picolinic acid

Cat. No.: B6390859
CAS No.: 1261922-86-4
M. Wt: 256.26 g/mol
InChI Key: FJTVCYUOFMEPIY-UHFFFAOYSA-N
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Description

6-[3-(N-Methylaminocarbonyl)phenyl]picolinic acid is a chemical compound with the molecular formula C14H12N2O3. It is known for its significant biological activity and is used in various scientific research applications. The compound is characterized by the presence of a picolinic acid moiety attached to a phenyl ring, which is further substituted with a N-methylaminocarbonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[3-(N-Methylaminocarbonyl)phenyl]picolinic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key steps include:

    Large-scale Suzuki–Miyaura Coupling: Utilizing efficient palladium catalysts and boronic acid derivatives.

    Amide Formation: Employing high-efficiency coupling reagents and optimized reaction conditions to achieve high yields.

Chemical Reactions Analysis

Types of Reactions

6-[3-(N-Methylaminocarbonyl)phenyl]picolinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidizing conditions, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often involve reagents like nitric acid (HNO3) for nitration or halogens for halogenation.

Major Products

    Oxidation: Oxidized derivatives of the picolinic acid moiety.

    Reduction: Reduced forms of the N-methylaminocarbonyl group.

    Substitution: Substituted phenyl derivatives with various functional groups.

Scientific Research Applications

6-[3-(N-Methylaminocarbonyl)phenyl]picolinic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including its effects on cell function and signal transduction.

    Medicine: Explored for its potential therapeutic applications, including its role as an anti-inflammatory or anti-cancer agent.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 6-[3-(N-Methylaminocarbonyl)phenyl]picolinic acid involves its interaction with specific molecular targets and pathways. The compound is known to bind to zinc finger proteins, altering their structure and function. This interaction can disrupt zinc binding and inhibit the activity of these proteins, leading to various biological effects. Additionally, the compound may modulate signal transduction pathways, affecting cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    6-Amino-3-[3-(N-methylaminocarbonyl)phenyl]picolinic acid: Similar structure with an amino group instead of a carboxyl group.

    Picolinic acid derivatives: Various derivatives with different substituents on the picolinic acid core.

Uniqueness

6-[3-(N-Methylaminocarbonyl)phenyl]picolinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the N-methylaminocarbonyl group enhances its ability to interact with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

6-[3-(methylcarbamoyl)phenyl]pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3/c1-15-13(17)10-5-2-4-9(8-10)11-6-3-7-12(16-11)14(18)19/h2-8H,1H3,(H,15,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJTVCYUOFMEPIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC(=C1)C2=NC(=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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